
Clavulanate lithium
概要
説明
クラブラネートリチウムは、分子式C₈H₈LiNO₅の化学化合物です。これは、β-ラクタマーゼ阻害剤であるクラブラネート酸のリチウム塩です。クラブラネート酸は、細菌が産生するβ-ラクタマーゼ酵素を阻害する能力で知られており、β-ラクタム系抗生物質の有効性を高めます。 クラブラネートリチウムは主に研究および製薬用途に使用されます .
2. 製法
合成経路と反応条件: クラブラネートリチウムの調製は、通常、クラブラネート酸と水酸化リチウムの反応によって行われます。反応は水性媒体中で行われ、生成されたクラブラネートリチウムは結晶化によって単離されます。 反応条件には、生成物の安定性を確保するために、温度とpHを制御することが含まれます .
工業生産方法: 工業的には、クラブラネートリチウムは、クラブラネート酸の濃厚溶液と水酸化リチウムを反応させることによって製造されます。次に、反応混合物を結晶化に付して、純粋なクラブラネートリチウムを得ます。 このプロセスには、高収率と純度を実現するために、反応パラメータを注意深く制御することが含まれます .
科学的研究の応用
Lithium clavulanate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of clavulanic acid derivatives.
Biology: Lithium clavulanate is employed in studies involving beta-lactamase inhibition and antibiotic resistance mechanisms.
Medicine: It is used in the development of pharmaceutical formulations that combine beta-lactam antibiotics with beta-lactamase inhibitors.
Industry: Lithium clavulanate is utilized in the production of antibiotics and as a research tool in the development of new antimicrobial agents
作用機序
クラブラネートリチウムは、細菌が産生するβ-ラクタマーゼ酵素を阻害することで効果を発揮します。β-ラクタマーゼ酵素は、β-ラクタム系抗生物質を分解し、無効にしてしまいます。これらの酵素を阻害することにより、クラブラネートリチウムは抗生物質を分解から保護し、抗菌効果を発揮できるようにします。 クラブラネートリチウムの分子標的は、β-ラクタマーゼ酵素の活性部位であり、そこで安定な複合体を形成し、酵素が抗生物質と相互作用するのを防ぎます .
類似化合物:
- クラブラネートカリウム
- クラブラネートナトリウム
- クラブラネートカルシウム
比較: クラブラネートリチウムは、リチウムイオンの存在によりユニークであり、溶解性や安定性などの特定の特性をもたらします。クラブラネートカリウムやクラブラネートナトリウムと比較して、クラブラネートリチウムは、異なる薬物動態および薬力学プロファイルを呈することがあります。 製薬製剤におけるクラブラネート塩の選択は、溶解性、安定性、他の成分との適合性などの要因によって異なります .
Safety and Hazards
Clavulanate Lithium is suspected of damaging the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Clavulanate lithium is known to interact with various enzymes, proteins, and other biomolecules. Its primary role in biochemical reactions is as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, this compound prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .
Cellular Effects
The effects of this compound on cells are primarily related to its role in combating bacterial resistance. By inhibiting beta-lactamase enzymes, it prevents these enzymes from breaking down antibiotics within the bacterial cell . This allows the antibiotic to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent bond with the active site of the beta-lactamase enzyme . This binding is irreversible, effectively inactivating the enzyme and preventing it from degrading the antibiotic .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound. While specific data on this compound is limited, it is known that clavulanate potassium, a closely related compound, is stable under normal storage conditions .
Dosage Effects in Animal Models
As with any drug, adverse effects may occur at high doses .
Transport and Distribution
It is likely that it follows similar pathways as other beta-lactamase inhibitors, which are known to be widely distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Given its role as a beta-lactamase inhibitor, it is likely to be found wherever beta-lactamase enzymes are present. These enzymes are typically located in the periplasmic space of gram-negative bacteria, where they can readily degrade incoming antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lithium clavulanate typically involves the reaction of clavulanic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the resulting lithium clavulanate is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, lithium clavulanate is produced by reacting a concentrated solution of clavulanic acid with lithium hydroxide. The reaction mixture is then subjected to crystallization to obtain pure lithium clavulanate. The process involves careful control of reaction parameters to achieve high yield and purity .
化学反応の分析
反応の種類: クラブラネートリチウムは、次のようなさまざまな化学反応を起こします。
酸化: クラブラネートリチウムは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: これは、還元されたクラブラネート酸誘導体のリチウム塩を形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: 酸化されたクラブラネート酸誘導体。
還元: 還元された形態のクラブラネート酸。
4. 科学研究における用途
クラブラネートリチウムは、科学研究においていくつかの用途があります。
化学: これは、分析化学において、クラブラネート酸誘導体の定量および同定のための基準物質として使用されます。
生物学: クラブラネートリチウムは、β-ラクタマーゼ阻害と抗生物質耐性機構に関する研究に使用されます。
医学: これは、β-ラクタム系抗生物質とβ-ラクタマーゼ阻害剤を組み合わせた製薬製剤の開発に使用されます。
類似化合物との比較
- Potassium clavulanate
- Sodium clavulanate
- Calcium clavulanate
Comparison: Lithium clavulanate is unique due to its lithium ion, which imparts specific properties such as solubility and stability. Compared to potassium and sodium clavulanate, lithium clavulanate may exhibit different pharmacokinetic and pharmacodynamic profiles. The choice of clavulanate salt in pharmaceutical formulations depends on factors such as solubility, stability, and compatibility with other components .
特性
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61177-44-4 | |
| Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANATE LITHIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



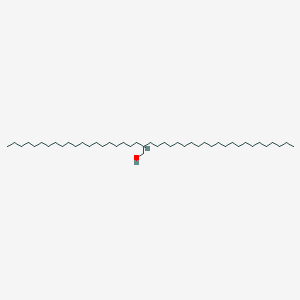
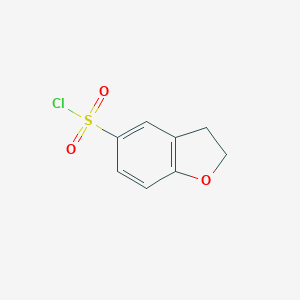
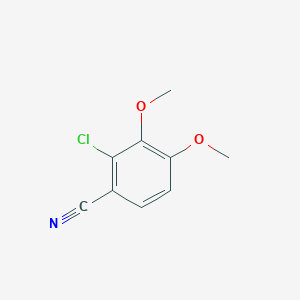
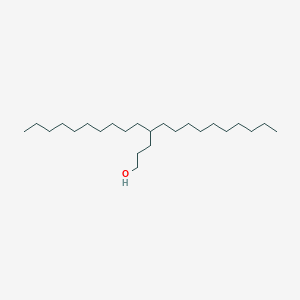

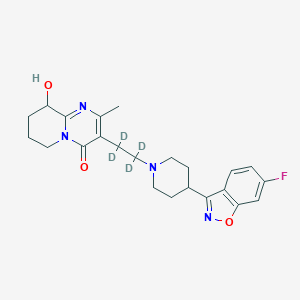
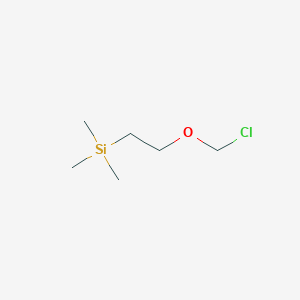
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

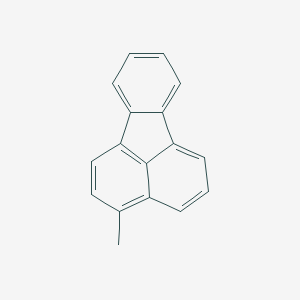
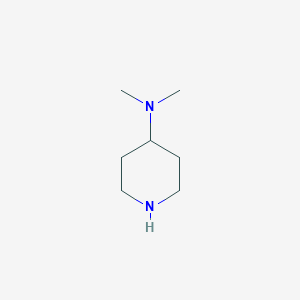

![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)
